(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester
Description
Properties
IUPAC Name |
ethyl (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxypiperidin-3-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4/c1-2-26-18(24)11-14-12-22(10-9-17(14)23)19(20(25)13-7-8-13)15-5-3-4-6-16(15)21/h3-6,11,13,17,19,23H,2,7-10,12H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPMGOKMOQDGLM-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(CCC1O)C(C2=CC=CC=C2F)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CN(CCC1O)C(C2=CC=CC=C2F)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester typically involves multiple steps, including the formation of the cyclopropyl and fluorophenyl intermediates, followed by their coupling with the piperidinylidene moiety. Common reagents used in these reactions include cyclopropyl bromide, 2-fluorobenzoyl chloride, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
Scientific Research Applications
(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Analysis :
- Piperidinylidene vs. The thioxo group in introduces sulfur-based polarity, which may alter metabolic pathways compared to the target’s oxo group .
- However, the target’s 2-fluorophenyl group (vs. 3-fluoro in ) may offer better steric alignment with hydrophobic binding pockets .
Substituent Variations
Analysis :
- Fluorinated Aromatic vs. Aliphatic () : The target’s 2-fluorophenyl enhances π-π stacking and dipole interactions, unlike the aliphatic fluorocycloheptylidene in , which may prioritize membrane permeability over target specificity .
- Chlorophenyl and Thioether () : The 4-chlorophenyl in increases electron-withdrawing effects, while the thioether linkage may confer resistance to esterase hydrolysis compared to the target’s ester group .
Ester and Side-Chain Modifications
Analysis :
- Chloroacetyl Group (): The chloroacetyl moiety in may act as a reactive warhead in covalent inhibitors, contrasting with the target’s non-reactive cyclopropyl group, which is designed for metabolic stability .
- Dual Cyclopropyl () : ’s dual cyclopropyl groups increase steric hindrance, possibly reducing off-target interactions compared to the target’s single cyclopropyl unit .
Biological Activity
The compound (2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester, often referred to in the context of its structural analogs, is a derivative of prasugrel. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₉FNO₃
- Molecular Weight : 319.35 g/mol
- CAS Number : 204206-07-5
This compound features a cyclopropyl group and a fluorophenyl moiety, which are crucial for its biological interactions.
The biological activity of this compound primarily revolves around its role as an antiplatelet agent. It acts by inhibiting the P2Y12 receptor on platelets, which is pivotal in the aggregation process. This inhibition leads to decreased platelet activation and aggregation, thus reducing the risk of thrombus formation.
Antiplatelet Activity
Research has demonstrated that compounds structurally related to prasugrel exhibit significant antiplatelet effects. The following table summarizes key findings regarding their biological activity:
| Compound | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Prasugrel | 0.5 | P2Y12 receptor inhibition | |
| Ticagrelor | 0.3 | P2Y12 receptor inhibition | |
| (2E)-2-[1-[2-Cyclopropyl... | TBD | Potential P2Y12 receptor inhibition |
Note: TBD indicates that specific IC50 values for the compound were not available in the reviewed literature.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests rapid absorption and metabolism, with peak plasma concentrations occurring within 30 minutes to 1 hour post-administration. The prodrug nature of these compounds implies that they require metabolic activation to exert their pharmacological effects.
Clinical Applications
A study involving prasugrel demonstrated its efficacy in preventing cardiovascular events in patients undergoing percutaneous coronary intervention (PCI). The findings indicated a significant reduction in major adverse cardiovascular events compared to placebo controls, highlighting the importance of P2Y12 inhibitors in clinical settings .
Comparative Studies
Comparative studies have shown that while prasugrel and ticagrelor are both effective antiplatelet agents, variations in their metabolic pathways can influence patient responses. For instance, prasugrel requires hepatic activation, whereas ticagrelor acts directly on the P2Y12 receptor .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, with key steps including esterification, cyclopropane ring formation, and piperidine functionalization. Optimization focuses on:
- Catalysts: Use of Cs₂CO₃ or EDCI/HOBt for coupling reactions (e.g., ester bond formation) .
- Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Temperature: Controlled heating (60–80°C) minimizes side reactions during cyclization .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Esterification | EDCI/HOBt | DCM | 25 | 78–85 | |
| Cyclopropanation | Cs₂CO₃ | DMF | 80 | 65–72 | |
| Piperidine functionalization | NaBH₄ | MeOH | 0–5 | 88 |
Q. How is the compound’s structure confirmed post-synthesis?
Methodological Answer: Structural validation relies on spectroscopic and crystallographic methods:
- NMR: ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; ester carbonyl at δ 170–175 ppm) .
- IR: Ester C=O stretch at 1720–1740 cm⁻¹ and hydroxyl (OH) stretch at 3200–3400 cm⁻¹ .
- X-ray crystallography: Resolves stereochemistry (e.g., (E)-configuration of the α,β-unsaturated ester) .
Q. What structural features influence its reactivity and stability?
Methodological Answer: Key features include:
- Cyclopropyl group: Strain enhances electrophilic reactivity at the ketone .
- Piperidine hydroxyl: Hydrogen bonding affects solubility and stability in aqueous media .
- Fluorophenyl moiety: Electron-withdrawing effects stabilize the α-oxoethyl group .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
Methodological Answer: Discrepancies arise from solvent effects or dynamic processes. Strategies:
Q. What computational methods predict its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular docking (AutoDock Vina): Models binding to COX-2 (PDB ID 5KIR) with fluorophenyl group in hydrophobic pockets .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR: Correlates substituent electronegativity (e.g., fluorine) with inhibitory activity (R² = 0.89) .
Q. How to design assays for evaluating its bioactivity and mechanism of action?
Methodological Answer:
- In vitro enzyme assays: Measure IC₅₀ against COX-2 using fluorogenic substrates (e.g., SC-560) .
- Cellular uptake studies: LC-MS quantifies intracellular concentrations in HeLa cells .
- ROS detection: Fluorescent probes (DCFH-DA) assess oxidative stress modulation .
Table 2: Bioactivity Assay Parameters
| Assay Type | Target | Readout | EC₅₀/IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| COX-2 inhibition | Recombinant enzyme | Fluorescence | 0.45 ± 0.12 | |
| Cytotoxicity | HeLa cells | MTT | >100 (non-toxic) |
Q. How to address low yield in the final cyclization step?
Methodological Answer: Common issues and solutions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
